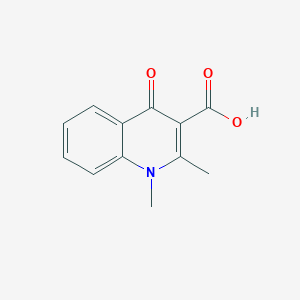

Daphnilongeranin C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of Daphnilongeranin B, a closely related compound, involved an efficient approach to construct its 6,6,5,7-tetracyclic core. This process utilized a gold(I)-catalyzed Conia-ene reaction for the 6,6-bicyclic system and diastereoselective Michael addition reactions for the 5- and 7-membered rings (Xiaochun Xiong et al., 2014). Another study describes the first asymmetric total synthesis of Daphnilongeranin B, featuring an intermolecular [3+2] cycloaddition and a late-stage aldol cyclization (Xiaoming Chen et al., 2018).

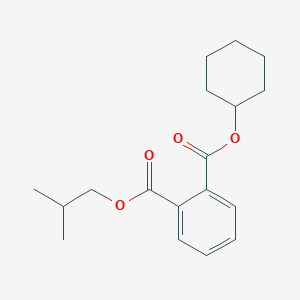

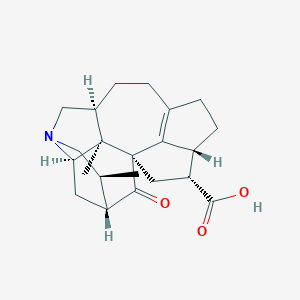

Molecular Structure Analysis

Daphnilongeranin C, as part of the Daphniphyllum alkaloids, likely features a complex molecular structure typical of this class. The Daphniphyllum alkaloids are known for their cagelike backbones and hexacyclic structures, often with several stereocenters, indicating a high degree of stereochemical complexity (Xiaoming Chen et al., 2018).

Chemical Reactions and Properties

Research on Daphniphyllum alkaloids highlights the intricate reactions involved in their synthesis, such as the Pauson-Khand reaction, which is key for constructing their complex frameworks. These reactions often involve multiple steps, including cyclizations and rearrangements, to achieve the desired structural complexity (Cedric L. Hugelshofer et al., 2019).

Physical Properties Analysis

While specific details on the physical properties of this compound are not available, related Daphniphyllum alkaloids exhibit characteristics such as crystallinity and optical activity due to their complex chiral structures. The physical properties are often studied through techniques like X-ray crystallography to determine their precise molecular configurations.

Chemical Properties Analysis

The chemical properties of Daphniphyllum alkaloids, including this compound, are influenced by their unique structures. These compounds typically show a range of biological activities, which can be attributed to their interaction with biological molecules. The specific chemical behaviors, such as reactivity and stability, are determined by the functional groups present and the overall molecular framework.

References

Aplicaciones Científicas De Investigación

Alkaloid Composition and Structure Analysis

- Daphnilongeranin C, along with other alkaloids, was identified in the fruits and leaves of Daphniphyllum longeracemosum, showcasing its role in the plant's unique alkaloid composition. The study focused on the isolation and structural determination of these alkaloids, contributing to our understanding of the chemical diversity in plants (Li et al., 2006).

Novel Alkaloid Synthesis and Structure Elucidation

- New Daphniphyllum alkaloids, including daphnilongeranins A-D and this compound, were isolated, and their structures were elucidated using spectroscopic data and chemical methods. This research contributes to the broader understanding of alkaloid chemistry and potential applications in pharmacology and biochemistry (Yang et al., 2006).

Structural and Synthetic Studies

- The study of this compound involves exploring its complex chemical structure and the synthesis of its core components. These investigations are crucial for understanding the chemical nature of such alkaloids and their potential synthetic applications (Xiong et al., 2014).

Biosynthetic Pathway Exploration

- Research on this compound and related alkaloids includes exploring their biosynthetic pathways. Understanding these pathways can provide insights into the natural synthesis of complex molecules and has implications for biotechnology and synthetic biology (Di et al., 2006).

Safety and Hazards

When handling Daphnilongeranin C, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mecanismo De Acción

Target of Action

Daphnilongeranin C is a natural product of Daphniphyllum, Daphniphyllaceae . .

Mode of Action

It’s known that daphnilongeranin b, a related compound, has been synthesized and studied . The synthesis process involves complex reactions such as [3+2] cycloaddition, intermolecular aldol condensation, and Wagner-Meerwein rearrangement . These reactions might give us some insights into the potential interactions of this compound with its targets.

Biochemical Pathways

It’s known that daphniphyllum alkaloids, to which this compound belongs, have a variety of biological activities, including anti-cancer, anti-oxidant, enhancing nerve growth factor, promoting vasodilation, and anti-hiv . These activities suggest that this compound may affect multiple biochemical pathways.

Action Environment

It’s known that the synthesis of daphnilongeranin b involves reactions that are sensitive to conditions such as temperature and ph . This suggests that the action of this compound may also be influenced by environmental factors.

Propiedades

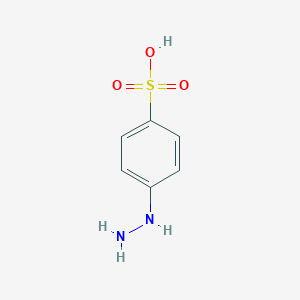

IUPAC Name |

(1R,2S,3R,5R,6S,10S,16R,17R)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO3/c1-11-9-23-10-13-5-3-12-4-6-14-16(20(25)26)8-22(18(12)14)19(24)15(11)7-17(23)21(13,22)2/h11,13-17H,3-10H2,1-2H3,(H,25,26)/t11-,13-,14-,15-,16-,17-,21-,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOODVMXQKVRURX-ROEHNZSPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN2CC3CCC4=C5C(CC4)C(CC56C3(C2CC1C6=O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN2C[C@H]3CCC4=C5[C@H](CC4)[C@@H](C[C@]56[C@]3([C@H]2C[C@H]1C6=O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.